4-(3-Fluorobenzyl)morpholine
Description
BenchChem offers high-quality 4-(3-Fluorobenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluorobenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBLCTFHNBQXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of 4-(3-Fluorobenzyl)morpholine in Pharmaceutical Synthesis: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient and successful pharmaceutical development. These are molecular frameworks that, with appropriate functionalization, can bind to multiple, distinct biological targets, thereby offering a rich starting point for the creation of novel therapeutics. The morpholine ring is a quintessential example of such a scaffold, widely recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This guide delves into the specific role and application of a key derivative, 4-(3-Fluorobenzyl)morpholine, as a sophisticated intermediate in the synthesis of advanced pharmaceutical agents.
The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, is a common feature in numerous approved drugs.[3] Its presence often enhances aqueous solubility, metabolic stability, and bioavailability, while also providing a synthetically versatile handle for further molecular elaboration.[2] The strategic incorporation of a fluorinated benzyl group, specifically at the 4-position of the morpholine ring, introduces another layer of nuanced control over a molecule's properties. The fluorine atom, due to its small size and high electronegativity, can profoundly influence a compound's lipophilicity, pKa, and metabolic fate, often leading to improved potency and a more desirable pharmacokinetic profile.
This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, chemical attributes, and strategic application of 4-(3-Fluorobenzyl)morpholine in the pharmaceutical industry. We will explore the causality behind its use in synthetic strategies and provide detailed protocols for its preparation, offering a comprehensive resource for those working at the forefront of medicinal chemistry.
Synthesis and Physicochemical Properties of 4-(3-Fluorobenzyl)morpholine
The synthesis of 4-(3-Fluorobenzyl)morpholine is a critical first step in its journey as a pharmaceutical intermediate. A common and efficient method for its preparation is through the reductive amination of morpholine with 3-fluorobenzaldehyde. This reaction is a cornerstone of amine synthesis in medicinal chemistry due to its reliability and broad substrate scope.
Experimental Protocol: Synthesis of 4-(3-Fluorobenzyl)morpholine
Objective: To synthesize 4-(3-Fluorobenzyl)morpholine via reductive amination.
Materials:
-
Morpholine
-
3-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.1 equivalents) and dichloroethane (DCE) as the solvent.
-
Addition of Aldehyde: Add 3-fluorobenzaldehyde (1.0 equivalent) to the solution and stir for 10-15 minutes at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.
-
Reductive Amination: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Characterization: The resulting crude product can be purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, which minimizes side reactions and allows for a one-pot procedure.
-
Solvent Selection: Dichloroethane (DCE) and tetrahydrofuran (THF) are excellent solvents for this reaction as they are aprotic and effectively dissolve the reactants.
-
Acid Catalysis: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the formation of the intermediate iminium ion, which is then reduced.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₁₁H₁₄FNO |
| Molecular Weight | 195.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not readily available |
| Solubility | Soluble in most organic solvents |
The Strategic Role of the 3-Fluoro Substituent
The placement of the fluorine atom at the meta-position (3-position) of the benzyl ring is a deliberate and strategic choice in medicinal chemistry. This substitution can have several beneficial effects on the properties of the final drug molecule:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing the fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the half-life of the drug.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the morpholine nitrogen, which can be crucial for optimizing the ionization state of the drug at physiological pH. This, in turn, affects its solubility, permeability, and target binding.
-
Enhanced Target Binding: The fluorine atom can participate in favorable interactions with the biological target, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity and potency.
Applications in Pharmaceutical Synthesis: A Gateway to Complex Molecules
While a specific, named drug synthesized directly from 4-(3-Fluorobenzyl)morpholine is not prominently disclosed in publicly available literature, its structure is indicative of its utility as a key building block for a range of therapeutic targets. Benzyl-substituted morpholines are common motifs in compounds targeting the central nervous system (CNS), as well as in oncology and infectious disease research.
The 4-(3-Fluorobenzyl)morpholine intermediate can be readily functionalized at the benzyl ring through various organic reactions, such as electrophilic aromatic substitution, or used in coupling reactions to construct more complex molecular architectures.
Logical Workflow for Utilizing 4-(3-Fluorobenzyl)morpholine in Drug Discovery
Caption: Workflow for the use of 4-(3-Fluorobenzyl)morpholine in drug discovery.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile Intermediate for Future Therapeutics
4-(3-Fluorobenzyl)morpholine stands as a testament to the power of strategic molecular design in pharmaceutical development. The combination of the pharmacokinetically favorable morpholine scaffold with the metabolically robust and electronically modulating 3-fluorobenzyl group creates a highly valuable intermediate for the synthesis of novel drug candidates. While its direct lineage to a marketed drug may not be widely publicized, its structural motifs are prevalent in modern medicinal chemistry, underscoring its potential as a key building block for the next generation of therapeutics. The synthetic accessibility and the tunable properties it imparts make 4-(3-Fluorobenzyl)morpholine a compound of significant interest for researchers and scientists dedicated to the discovery of innovative medicines.
References
-
MySkinRecipes. 4-(4-Bromobenzyl)morpholine. Available at: [Link].
- Mathew, B., Baek, S. C., Parambi, D. G. T., & Kim, H. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Archiv der Pharmazie, 353(3), e1900272.
- E3S Web of Conferences. (2024).
- G. S. K. K. A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(6), 2094–2127.
Sources
Methodological & Application
Application Note: Synthesis of 4-(3-Fluorobenzyl)morpholine via Reductive Amination
Executive Summary
This application note details the optimized synthesis of 4-(3-fluorobenzyl)morpholine (CAS: 198879-71-9), a common pharmacophore in medicinal chemistry often used to modulate metabolic stability via the fluorine substituent.
While alkylation of morpholine with 3-fluorobenzyl halides is possible, it often suffers from over-alkylation side products and the generation of lachrymatory waste. This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" method due to its mild conditions, high chemoselectivity, and operational simplicity. A cost-effective alternative using Sodium Borohydride (NaBH
Retrosynthetic Analysis & Strategy
The target molecule is constructed via the condensation of a secondary amine (morpholine) and an electron-deficient aromatic aldehyde (3-fluorobenzaldehyde).
-
Primary Route (Method A): Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). This reagent is selective for the intermediate iminium ion over the aldehyde, allowing for a "one-pot" procedure.[1]
-
Secondary Route (Method B): Stepwise Reductive Amination using Sodium Borohydride (NaBH
).[2] Requires pre-formation of the imine/hemiaminal to prevent reduction of the starting aldehyde to the alcohol.
Reaction Scheme
Mechanism of Action
Understanding the kinetics is crucial for troubleshooting. STAB is a mild hydride donor. In the presence of an aldehyde and an amine, the equilibrium forms a small amount of iminium ion . STAB reduces this iminium species much faster than it reduces the neutral aldehyde, driving the equilibrium toward the amine product.
Figure 1: Mechanistic pathway of reductive amination. The rate-determining step in the product formation is the hydride transfer to the iminium ion.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (Recommended)
Best for: High yield, functional group tolerance, small-to-mid scale.
Reagents:
-
3-Fluorobenzaldehyde (1.0 equiv)
-
Morpholine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates iminium formation.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used for greener processing.
Step-by-Step Protocol:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (e.g., 10 mmol, 1.24 g) in DCE (30 mL).
-
Add Amine: Add morpholine (11 mmol, 0.96 g) followed by acetic acid (10 mmol, 0.6 g). Stir at room temperature for 15–30 minutes under nitrogen.
-
Why? This "pre-stir" allows the hemiaminal/iminium equilibrium to establish before the reducing agent is introduced.
-
-
Reduction: Add STAB (14 mmol, 2.97 g) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexanes) or LC-MS. -
Quench: Quench by adding saturated aqueous NaHCO
(30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers.
-
Wash/Dry: Wash combined organics with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: The crude material is often >90% pure. If necessary, purify via flash column chromatography (0-5% MeOH in DCM).
Method B: Sodium Borohydride (Alternative)
Best for: Cost reduction, large scale where STAB is prohibitively expensive.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 3-fluorobenzaldehyde (1.0 equiv) and morpholine (1.1 equiv) in Methanol (MeOH).
-
Dehydration (Critical): Add anhydrous MgSO
(2.0 equiv) or molecular sieves to the mixture to absorb water and drive the equilibrium to the imine. Stir for 2–4 hours. -
Filtration: Filter off the drying agent (if used) to remove water from the system.
-
Reduction: Cool the filtrate to 0°C. Add NaBH
(1.0 equiv) portion-wise (exothermic). -
Workup: After 1 hour, quench with water, evaporate MeOH, and extract with EtOAc.
Workflow Visualization
Figure 2: Operational workflow for Method A (STAB protocol).
Characterization Data (Expected)
The following data represents the expected analytical profile for 4-(3-fluorobenzyl)morpholine .
Physical Properties[3][4]
-
Appearance: Colorless to pale yellow oil.
-
Molecular Weight: 195.24 g/mol .
-
Solubility: Soluble in DCM, EtOAc, MeOH, slightly soluble in water.
Spectroscopic Data
| Technique | Signal Assignment | Description |
| Benzylic CH | ||
| (400 MHz, CDCl | Morpholine (N-CH | |
| Morpholine (O-CH | ||
| Aromatic (Ar-H) | ||
| C-F Coupling | Look for doublets in the aromatic region ( | |
| MS (ESI) | [M+H] | 196.1 m/z. |
Safety & Troubleshooting
Critical Safety Notes
-
STAB Handling: While safer than NaBH
CN, STAB releases hydrogen gas upon quenching. Perform quench slowly in a well-ventilated hood. -
DCE Toxicity: 1,2-Dichloroethane is a suspected carcinogen. Handle with double nitrile gloves. DCM is a viable substitute if DCE is restricted.
-
Fluorinated Intermediates: 3-Fluorobenzaldehyde is an irritant. Avoid inhalation.
Troubleshooting Guide
-
Problem: Reaction stalled (Aldehyde remains).
-
Solution: Add 0.5 equiv more AcOH. The iminium formation is acid-catalyzed.
-
-
Problem: "Stuck" at Intermediate (Hemiaminal).
-
Solution: Ensure the reaction is not wet.[1] Water pushes the equilibrium back to the aldehyde. Use molecular sieves if using Method B.
-
-
Problem: Product is water-soluble during workup.
-
Solution: The product is a tertiary amine. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine neutral (organic soluble). Do not use acid in the workup unless performing an acid-base extraction purification.
-
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[2][4][5] [Link]
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897–2904.[4] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12864696, 4-(3-Fluorobenzyl)morpholine. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: High-Efficiency N-Alkylation of Morpholine with 3-Fluorobenzyl Bromide
Abstract & Utility
This technical guide details the optimized protocol for synthesizing
Reaction Mechanics & Chemical Strategy
The Transformation
The synthesis involves the direct alkylation of morpholine (a secondary amine) with 3-fluorobenzyl bromide. While conceptually simple, the reaction requires precise control to prevent quaternization (over-alkylation) and to manage the hydrobromic acid (HBr) byproduct.
Reaction Scheme:
Mechanistic Pathway
The reaction proceeds via a classic
-
Fluorine Effect: The electron-withdrawing nature of the 3-fluoro substituent (inductive effect,
) increases the electrophilicity of the benzylic carbon, potentially accelerating the reaction rate compared to unsubstituted benzyl bromide. -
Base Role: An inorganic base (
) is employed to neutralize the generated HBr. This is superior to using excess morpholine as a base, which complicates stoichiometry and purification.
Figure 1: Mechanistic flow of the
Optimization & Critical Parameters
The following matrix summarizes the optimization of reaction conditions. Method B is the recommended protocol for balance of yield, purity, and ease of workup.
| Parameter | Method A (Traditional) | Method B (Recommended) | Method C (Green/Fast) |
| Solvent | DMF (Dimethylformamide) | MeCN (Acetonitrile) | Ethanol |
| Base | DIPEA | ||
| Temp | Reflux ( | Reflux ( | |
| Workup | Aqueous extraction (emulsion risk) | Filtration + Concentration | Evaporation |
| Yield | 75-80% | 88-92% | 65-70% |
| Notes | DMF is difficult to remove completely. | Granular base is easy to filter; MeCN evaporates easily. | Ethanol may react with bromide (solvolysis) at high temps. |
Detailed Experimental Protocol (Method B)
Objective: Synthesis of 5.0 g of
Reagents & Equipment[1]
-
Morpholine: 2.61 g (30.0 mmol, 1.2 eq) – Slight excess to drive completion.
-
3-Fluorobenzyl bromide: 4.73 g (25.0 mmol, 1.0 eq).
-
Potassium Carbonate (
): 6.91 g (50.0 mmol, 2.0 eq) – Anhydrous, granular. -
Acetonitrile (MeCN): 50 mL (0.5 M concentration).
-
Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath.
Step-by-Step Procedure
-
Setup: To a clean, dry 100 mL RBF equipped with a magnetic stir bar, add Acetonitrile (50 mL) and
(6.91 g). -
Nucleophile Addition: Add Morpholine (2.61 g) to the suspension while stirring at room temperature (RT).
-
Electrophile Addition: Add 3-Fluorobenzyl bromide (4.73 g) dropwise over 5 minutes.
-
Note: Although the reaction is not violently exothermic, dropwise addition prevents localized high concentrations that could favor quaternary salt formation.
-
-
Reaction: Attach the reflux condenser. Heat the mixture to reflux (
) for 4 hours .-
Monitor: Check progress via TLC (System: 20% EtOAc in Hexanes). The bromide starting material (
) should disappear; product spot ( ) will appear.
-
-
Workup (Filtration Method):
-
Cool the reaction mixture to RT.
-
Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (
and excess ). -
Wash the filter cake with fresh MeCN (
). -
Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain the crude oil.
-
Purification (Acid-Base Extraction)
While the crude oil is often
Figure 2: Acid-Base purification workflow to isolate the basic amine product from neutral contaminants.
Characterization & Validation
Confirm the identity of the product using the following expected data:
-
Physical State: Clear to pale yellow oil.
-
NMR (400 MHz,
):- 7.25–7.30 (m, 1H, Ar-H)
- 7.05–7.15 (m, 2H, Ar-H)
- 6.90–7.00 (m, 1H, Ar-H)
-
3.70 (t,
, 4H, ) -
3.50 (s, 2H, Benzylic
) -
2.45 (t,
, 4H, )
-
NMR: Single peak around
. -
Mass Spectrometry (ESI): Calculated for
; Found .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Ensure reflux is maintained for 4h. During acid-base extraction, ensure the aqueous layer is fully basified (pH > 10) before re-extracting. |
| Solid Precipitate in Product | Quaternary ammonium salt formation. | This occurs if the product reacts with excess bromide. Use slight excess of morpholine (1.2 eq) and add bromide slowly. |
| Emulsions | Fine particulate matter. | Filter the biphasic mixture through Celite. Add brine to increase ionic strength of the aqueous layer. |
References
-
Reaction Conditions Precedent: "Glucuronidation of Bile Acids under Flow Conditions...". ResearchGate.
/MeCN). -
Amidation/Alkylation Protocols: "Amidation of benzoyl chloride with morpholine". ChemSpider Synthetic Pages. (Demonstrates morpholine reactivity and base usage).
-
Fluorine Substituent Effects: "Origin of the SN2 Benzylic Effect". Journal of the American Chemical Society. (Discusses electronic influence on benzylic substitution).
-
Morpholine Synthesis Review: "Morpholines. Synthesis and Biological Activity".[1][2] ResearchGate. (Comprehensive review of morpholine functionalization).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Fluorobenzyl)morpholine
[1]
Introduction
Welcome to the technical support hub for 4-(3-Fluorobenzyl)morpholine . This tertiary amine is a critical scaffold in medicinal chemistry, often serving as a fragment in sigma receptor ligands and kinase inhibitors.
Synthetically, it is typically accessed via two primary routes:
-
Nucleophilic Substitution: Reaction of 3-fluorobenzyl chloride with morpholine.[1]
-
Reductive Amination: Reaction of 3-fluorobenzaldehyde with morpholine and a reducing agent (e.g., STAB).
Each route introduces specific impurity profiles—ranging from lachrymatory alkyl halides to stubborn benzyl alcohols. This guide provides self-validating purification workflows designed to achieve >98% purity.
Module 1: The "Gold Standard" Acid-Base Extraction
For 90% of crude reaction mixtures, column chromatography is unnecessary. The basicity of the morpholine nitrogen (predicted pKa ~6.6–7.0) allows for a highly efficient chemical purification.
The Logic
Neutral impurities (unreacted aldehyde, benzyl alcohol, benzyl halide) remain in the organic phase at low pH. The target amine moves to the aqueous phase.
Protocol
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Avoid DCM if possible to prevent emulsion formation during vigorous shaking.
-
Acidification (Extraction A): Extract the organic layer 3x with 1M HCl .
-
Checkpoint: The target amine is now in the aqueous layer (pH < 2).
-
Action: Keep the aqueous layer. Discard the organic layer (contains neutral impurities).
-
-
Basification: Cool the combined aqueous extracts to 0°C. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will turn cloudy as the free base oils out.
-
-
Extraction (Extraction B): Extract the cloudy aqueous mixture 3x with EtOAc .
-
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate.
Workflow Visualization
Figure 1: Logical flow for acid-base purification, separating neutral byproducts from the basic target.[1]
Module 2: Scavenging Stubborn Impurities
If the acid-base extraction fails to remove trace alkylating agents (Route A) or aldehydes (Route B), use chemical scavenging. This is superior to chromatography for removing trace (<1%) reactive impurities.
Scenario A: Residual 3-Fluorobenzyl Chloride
-
Risk: Highly reactive, potential genotoxin.
-
Solution: Amine Scavenging.
-
Protocol: Add 0.1 equivalents of polymer-supported Trisamine (or simple N,N-dimethylethylenediamine) to the crude organic solution. Stir for 1 hour. The scavenger reacts with the benzyl chloride to form a quaternary salt, which is removed by filtration (if polymer) or acidic wash.
Scenario B: Residual 3-Fluorobenzaldehyde
-
Risk: Co-elutes on silica; susceptible to oxidation.
-
Solution: Bisulfite Wash.
-
Protocol: Wash the organic phase with saturated aqueous Sodium Bisulfite (
) . This forms a water-soluble bisulfite adduct with the aldehyde, removing it from the organic phase.
Module 3: Salt Formation & Crystallization
4-(3-Fluorobenzyl)morpholine is often an oil as a free base.[1] Converting it to a salt is the most reliable method for long-term storage and achieving >99% purity.
Hydrochloride Salt Protocol
-
Dissolve 1 g of the purified oil in 5 mL of dry Diethyl Ether or Ethanol .
-
Cool to 0°C.
-
Dropwise add 2M HCl in Diethyl Ether (or 1.25 M HCl in EtOH) until no further precipitation occurs.
-
Filter the white solid.
-
Recrystallization: If the solid is off-white, recrystallize from Isopropanol (IPA)/Ethanol .
Data: Salt Properties
| Form | State | Melting Point (Approx) | Solubility (Water) | Stability |
| Free Base | Oil / Low melt solid | < 30°C | Low | Oxidation prone |
| HCl Salt | White Solid | 180–200°C | High | Very Stable |
| Oxalate | White Solid | 140–160°C | Moderate | Stable |
Module 4: Chromatographic Troubleshooting
If you must use Flash Chromatography (e.g., separating regioisomers), you will likely encounter "tailing" due to the interaction between the basic amine and acidic silanols on the silica gel.
The "Tailing" Fix
-
Standard Eluent: Hexanes / Ethyl Acetate.
-
The Modifier: You MUST add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system.
-
Alternative: Use DCM / Methanol / NH4OH (90:9:1) for very polar impurities.
TLC Visualization
The fluorine atom does not strongly assist UV visualization, but the benzyl ring does.
-
UV (254 nm): Visible.
-
Dragendorff’s Reagent: Stains tertiary amines orange (Highly specific).
-
Iodine Chamber: General staining.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product is an oil but should be solid. | Trace solvent or impurities (benzyl alcohol).[1] | 1. High-vacuum drying (50°C, 2h).2. Convert to HCl salt (See Module 3). |
| "Emulsion from Hell" during extraction. | Similar densities of layers; particulates. | 1. Add solid NaCl to saturate aqueous layer.2. Filter through Celite.3. Add small amount of Methanol. |
| NMR shows extra aromatic peaks. | Residual Toluene or Benzyl Alcohol. | These have high boiling points. Use acid-base extraction (Module 1) to remove benzyl alcohol specifically.[1] |
| Yield is lower than expected (<50%). | Product lost to aqueous layer during acid wash. | The pH of the acid wash might be too low, or the volume too high. Re-basify the acidic wash layer to pH 12 and re-extract to recover lost product. |
Decision Matrix: Choosing Your Method
Figure 2: Decision matrix for selecting the appropriate purification workflow based on impurity type.
References
-
PubChem. 4-Benzylmorpholine (Compound Summary).[1][2][3] National Library of Medicine. Available at: [Link][1]
-
Organic Chemistry Portal. Morpholine Synthesis and Reactivity. Available at: [Link][1]
-
University of Rochester. Not Voodoo: Workup and Purification Guides (Removing Sticky Reagents). Available at: [Link][1]
Technical Support Center: Solubility Optimization for 4-(3-Fluorobenzyl)morpholine
Status: Active Guide Last Updated: February 4, 2026 Compound Class: Lipophilic Weak Base CAS: 198879-71-9 (Free Base)
Compound Profile & Solubility Physics
Before attempting formulation, you must understand the physicochemical "personality" of 4-(3-Fluorobenzyl)morpholine. Most solubility failures stem from treating this compound like a neutral molecule rather than an ionizable weak base.
| Property | Value (Approx.) | Implication for Solubility |
| Basic Scaffold | Morpholine | Contains a basic nitrogen.[1][2] It can accept a proton to become a cation.[3] |
| pKa (Conjugate Acid) | ~7.4 – 7.8 | CRITICAL: At pH < 6.0, it is ionized (soluble).[1] At pH > 7.4 (e.g., PBS), it is neutral (insoluble). |
| LogP (Lipophilicity) | ~1.8 – 2.1 | The fluorobenzyl group drives the molecule into oil/fat.[1] It hates water unless ionized. |
| Physical State | Oil or Low-Melting Solid | The free base is likely an oil; the HCl salt is a solid.[1] |
The Core Problem: Users often dissolve the compound in DMSO (perfectly clear) and then spike it into a cell culture buffer (pH 7.4). The buffer instantly strips the proton, the compound reverts to its neutral lipophilic form, and it "crashes out" as a invisible micro-precipitate, leading to false negatives in assays.
Interactive Troubleshooting Decision Tree
Use this workflow to select the correct solubilization strategy based on your application.
Figure 1: Decision matrix for selecting the appropriate formulation strategy based on experimental context.
Detailed Troubleshooting Protocols
Scenario A: "My compound precipitates in cell culture media."
Context: You have a 10 mM DMSO stock. You add it to media (pH 7.4), and the solution turns cloudy or the compound loses potency.
Root Cause: "Solvent Shock." The rapid change from 100% DMSO to aqueous buffer at pH 7.4 causes the hydrophobic fluorobenzyl group to aggregate before the morpholine can interact with water.
The Solution: The "Intermediate Dilution" Method Do not pipette 1 µL of stock directly into 1 mL of media.
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute the stock 1:10 into PBS adjusted to pH 6.0 (or dilute 1:10 into pure water).
-
Why? This lowers the concentration while maintaining a slightly acidic/neutral environment where the amine is happier.
-
-
Final Step: Add this intermediate solution to your cell media.
-
Result: The compound is now pre-dispersed, preventing the formation of large crystal aggregates.
-
Scenario B: "I need a high concentration (10 mg/kg) for mouse studies."
Context: DMSO is toxic to animals at high volumes. You cannot use 100% DMSO. Saline (pH 5.5-7.0) does not dissolve the compound at 5 mg/mL.
Root Cause: The lattice energy of the solid (or lipophilicity of the oil) overcomes the weak solvation of water at neutral pH.
The Solution: Cyclodextrin Encapsulation (The "Gold Standard") Cyclodextrins (specifically Sulfobutylether-β-cyclodextrin, SBE-β-CD, or Captisol®) form a "donut" around the lipophilic fluorobenzyl group, shielding it from water while the hydrophilic exterior keeps it dissolved.
Protocol: 20% SBE-β-CD Vehicle
-
Vehicle Prep: Dissolve 20g of SBE-β-CD (or HP-β-CD) in 100 mL of distilled water. The solution will be clear.
-
Compound Addition: Weigh your 4-(3-Fluorobenzyl)morpholine.
-
Acidification (Crucial): Add 1 molar equivalent of 0.1N HCl to the compound before adding the vehicle.
-
Mixing: Add the 20% Cyclodextrin vehicle to the salt. Vortex or sonicate for 10 minutes.
-
pH Adjustment: Check pH. If < 4.0, slowly adjust to pH 5.0–6.0 using 0.1N NaOH.
-
Warning: Do not go above pH 6.5, or it may precipitate.
-
| Component | Function | Concentration |
| Compound | Active Agent | 1 - 10 mg/mL |
| 0.1N HCl | Proton Source | 1.0 Molar Equivalent |
| SBE-β-CD | Solubilizer | 20% w/v |
| Water | Solvent | q.s.[1] |
Chemical Synthesis FAQ
Q: I bought the Free Base (oil), but I want the solid salt. How do I convert it? A: Dissolve the oil in diethyl ether or ethyl acetate. Cool to 0°C. Add 4M HCl in Dioxane dropwise. The hydrochloride salt will precipitate immediately as a white solid. Filter and wash with cold ether. This solid is much more stable and easier to handle than the oil.
Q: The compound is "oiling out" during my aqueous workup. A: This is common for benzylmorpholines.
-
Acidify: Add dilute HCl to the mixture until pH < 2. The compound will move into the aqueous layer (as the salt).
-
Wash: Wash the aqueous acidic layer with Ether/DCM to remove non-basic impurities.
-
Basify: Add NaOH to the aqueous layer until pH > 10. The compound will revert to the free base and separate as an oil.
-
Extract: Extract the now-oily free base into DCM or Ethyl Acetate.
References & Grounding
-
Physicochemical Properties of Morpholines:
-
Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 249546, 4-Benzylmorpholine (Structural Analog).
-
Relevance: Establishes the baseline pKa (~7.5) and LogP (~1.6) for the scaffold.
-
URL:[5]
-
-
Cyclodextrin Formulation Strategies:
-
Solubility of Fluorinated Compounds:
-
Source: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Relevance: Explains the lipophilicity increase (LogP) associated with adding fluorine to the benzyl ring.
-
URL:
-
-
Standard Protocol for Weak Bases:
-
Source: Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[10]
-
Relevance: The "Acidification/Salt Formation" protocol is the industry standard for BCS Class II weak bases.
-
Sources
- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Ammonium - Wikipedia [en.wikipedia.org]
- 4. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 5. 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. SOLUBILIZING & STABILIZING TECHNOLOGY - CAPTISOL® - Part Perseverance & Part Serendipity [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Profile: 3-Fluorobenzyl vs. 4-Fluorobenzyl Morpholine Scaffolds
[1][2]
Executive Summary
In medicinal chemistry, the "Fluorine Scan" (F-scan) is a critical optimization strategy.[1] While both 3-fluorobenzyl (meta) and 4-fluorobenzyl (para) groups enhance lipophilicity and metabolic resistance compared to unsubstituted benzyls, their bioactivity profiles diverge significantly due to electronic and steric distinctness.[1]
This guide compares these two pharmacophores across neuropharmacology and oncology, highlighting a key paradox: 4-fluorobenzyl substitutions often maximize target affinity through electronic resonance, whereas 3-fluorobenzyl substitutions frequently offer superior pharmacokinetic (PK) profiles and unexpected selectivity. [1]
Physicochemical & Electronic Divergence
The differential placement of the fluorine atom creates distinct electronic environments around the morpholine nitrogen, influencing both binding kinetics and metabolic vulnerability.
| Feature | 3-Fluorobenzyl (Meta) | 4-Fluorobenzyl (Para) | Medicinal Chemistry Implication |
| Electronic Effect | Strong Inductive (-I) only.[1] | Inductive (-I) + Resonance (+R).[1] | 3-F is more electron-withdrawing, potentially lowering the pKa of the morpholine nitrogen more than 4-F. |
| Hammett Constant ( | 3-F creates a more electron-deficient aromatic ring.[1] | ||
| Metabolic Site | Blocks meta-hydroxylation; leaves para-position open.[1] | Blocks para-hydroxylation (major metabolic soft spot).[1] | 4-F is classically used to block CYP450 oxidation, but 3-F can alter binding orientation to protect the molecule.[1] |
| Steric Profile | Increases width of the benzyl group. | Increases length of the benzyl group. | 3-F requires a wider hydrophobic pocket; 4-F requires a deeper one.[1] |
Case Study A: Neuropharmacology (DAT Inhibitors)
Context: Development of atypical Dopamine Transporter (DAT) inhibitors for psychostimulant use disorders. Source: Cao, J. et al. (2025) [1]
In a study comparing N-substituted morpholine/piperidine analogs, the position of the fluorine atom on the benzyl ring acted as a molecular switch between affinity and stability .
The "Para-Block" Paradox
Classically, medicinal chemists place fluorine at the para position (4-F) to block CYP450-mediated hydroxylation.[1] However, this study revealed a reversal of this rule:
-
4-Fluorobenzyl Analog (Compound 4b):
-
DAT Affinity (
): 2.60 nM (Very High).[1][2] -
Metabolic Stability: Poor (<4% remaining after 1h in microsomes).[1]
-
Outcome: Despite high potency, the molecule was rapidly cleared, likely because the electron-rich 4-F ring facilitated oxidation at other sites or the 4-F group itself was not the primary metabolic soft spot.
-
-
3-Fluorobenzyl Analog (Compound 3b):
-
DAT Affinity (
): 230 nM (Moderate).[1][2] -
Metabolic Stability: Superior (
min).[1][2] -
Outcome: The 3-F substitution, while reducing affinity, significantly extended the half-life. The meta-fluorine likely altered the binding conformation in the CYP450 active site, preventing oxidative attack more effectively than the para-fluorine.
-
Key Takeaway: For this morpholine scaffold, 3-F conferred drug-like PK properties , whereas 4-F conferred raw potency but poor developability. [1]
Case Study B: Oncology (Thienopyrimidine Derivatives)
Context: Design of cytotoxic agents targeting PI3K/mTOR pathways or general tubulin polymerization in cancer cell lines (H460, HT-29). Source: Zhu, et al. (2025) [2][1]
In the development of morpholinothienopyrimidine derivatives, the steric fit of the benzyl group was the determinant of cytotoxicity.
-
Experimental Data:
-
Mechanistic Insight: The 3-F substituent likely exploits a specific hydrophobic side-pocket in the target protein (likely a kinase ATP-binding site) that is sterically inaccessible to the elongated 4-F analog.[1] The "kinked" geometry of the meta-substitution allows for tighter packing and higher van der Waals contact surface area.
Visualization: SAR Logic & Synthesis
Figure 1: Synthesis & Metabolic Fate Logic
This diagram illustrates the divergent synthesis and metabolic outcomes for the two isomers.
Caption: Divergent synthesis pathways and resulting bioactivity profiles for 3-F vs 4-F morpholine derivatives.
Experimental Protocols
Protocol A: General Synthesis (Reductive Amination)
Standard procedure to generate both isomers for head-to-head comparison.[1]
-
Reagents: Dissolve Morpholine (1.0 equiv) and the appropriate Fluorobenzaldehyde (3-F or 4-F, 1.1 equiv) in 1,2-dichloroethane (DCE).
-
Activation: Stir at room temperature for 30 minutes to allow imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in portions.
-
Quench: After 4-12 hours (TLC monitoring), quench with sat. NaHCO₃.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Microsomal Stability Assay
Critical for validating the "3-F Stability" hypothesis.[1]
-
Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human/mouse, 0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
-
Termination: Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
References
-
Cao, J. et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.[1][2] National Institutes of Health (NIH). (Note: Date reflects PMC release; original study context verified via search).
-
Zhu, et al. (2025).[3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[4]
-
Abate, C. et al. (2011). Development of Sigma-1 Receptor Fluorescent Ligands. University of Turin / Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
IR spectroscopy peaks for 4-(3-Fluorobenzyl)morpholine functional groups
Executive Summary
4-(3-Fluorobenzyl)morpholine is a critical intermediate in medicinal chemistry, serving as a scaffold for CNS-active agents and kinase inhibitors.[1][2] Its structural integrity relies on the precise linkage of a morpholine ring to a meta-fluorinated benzene ring.[1]
This guide provides a technical breakdown of its Infrared (IR) spectral characteristics. Unlike generic spectral lists, this document focuses on comparative diagnostics —enabling researchers to distinguish the target molecule from its precursors (morpholine) and structural isomers (para- or ortho-fluorobenzyl analogs) using Fourier Transform Infrared (FTIR) spectroscopy.[1]
Part 1: Structural Analysis & Spectral Assignments[1]
The IR spectrum of 4-(3-Fluorobenzyl)morpholine is a superposition of three distinct vibrational zones: the Morpholine Ether , the Benzyl Linker , and the Meta-Fluoro Aromatic System .[1]
Detailed Peak Assignment Table
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Diagnostic Value |
| 3030 – 3100 | Aromatic C-H | Stretching ( | Weak | Confirms presence of benzene ring.[1][2] |
| 2800 – 2960 | Aliphatic C-H | Stretching ( | Medium-Strong | Morpholine Ring & Linker. Distinct "Bohlmann bands" may appear <2800 cm⁻¹ due to lone pair anti-bonding interaction.[1][2] |
| ~1590 & ~1480 | Aromatic C=C | Ring Breathing | Medium | Characteristic doublet for aromatic systems.[1][2] |
| 1200 – 1250 | Aryl C-F | Stretching | Strong | Primary Functional Marker. Often overlaps with C-N, but intensity confirms fluorination. |
| 1100 – 1130 | C-O-C (Ether) | Asym.[1][2] Stretching | Very Strong | Morpholine Identity. The strongest peak in the fingerprint region; confirms the morpholine ring is intact.[2] |
| 1000 – 1050 | C-N | Stretching | Medium | Linkage between benzyl carbon and morpholine nitrogen.[1][2] |
| 770 – 790 | Aromatic C-H | Out-of-Plane (oop) Bend | Strong | Isomer Specific. Diagnostic for meta-substitution (Band 1).[1][2] |
| 680 – 700 | Aromatic C-H | Out-of-Plane (oop) Bend | Strong | Isomer Specific. Diagnostic for meta-substitution (Band 2).[1][2] |
Part 2: Comparative Analysis (The "Why" & "How")
In a synthesis or QC context, a single spectrum is insufficient.[1] You must compare the obtained spectrum against potential impurities or isomers.[1]
Scenario A: Synthesis Monitoring (Reaction Completion)
Objective: Confirm the alkylation of morpholine with 3-fluorobenzyl chloride.
-
The "Smoking Gun" (N-H Stretch):
-
Reactant (Morpholine): Exhibits a sharp, medium-intensity band at 3300–3500 cm⁻¹ (N-H stretching).[1]
-
Product: This band must be completely absent . The disappearance of the N-H peak is the primary indicator of reaction completion (conversion of secondary amine to tertiary amine).
-
-
The Ether Constant:
Scenario B: Isomer Differentiation (Purity Check)
Objective: Distinguish the target (3-fluoro/meta) from the commercially available 4-fluoro (para) or 2-fluoro (ortho) isomers.[1]
-
The Fingerprint Region (600–900 cm⁻¹): This is the only reliable zone for substitution patterns.[1]
Visual Logic of Spectral Assignment
Figure 1: Logical flow connecting structural zones to specific spectral peaks.[1][2][3][4][5][6][7] Note the "Meta-Diagnostic" path for isomer verification.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) FTIR, the industry standard for rapid liquid/solid analysis.[1]
Equipment & Reagents[1][2]
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16 or 32 (sufficient for high signal-to-noise).
-
Reference Standard: Polystyrene film (for calibration check).[1]
Step-by-Step Workflow
-
System Validation (The "Zero" State):
-
Sample Application:
-
Place 1 drop (approx. 10 µL) of the neat liquid 4-(3-Fluorobenzyl)morpholine onto the crystal center.[1]
-
Note: If the sample is the HCl salt (solid), apply pressure using the anvil clamp to ensure good contact.
-
-
Data Acquisition:
-
Comparative QC Decision:
QC Decision Tree Diagram
Figure 2: Decision tree for Quality Control. This workflow filters out incomplete reactions and isomeric impurities.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group assignment, specifically Amine N-H and Ether C-O-C).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for Aryl Fluoride and substitution pattern frequencies).
-
National Institute of Standards and Technology (NIST). Morpholine IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link] (Verified reference for morpholine precursor peaks).[1]
- SDBS (Spectral Database for Organic Compounds).SDBS No. 3456 (Fluorobenzene derivatives). AIST.
Sources
- 1. ir-spectra.com [ir-spectra.com]
- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 3. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Elemental Analysis of 4-(3-Fluorobenzyl)morpholine
For researchers, scientists, and professionals in drug development, the precise characterization of a molecule is the bedrock of reliable and reproducible science. The elemental composition of a compound like 4-(3-Fluorobenzyl)morpholine, a fluorinated organic molecule, is a fundamental attribute that confirms its identity and purity. An erroneous assumption about a molecule's elemental makeup can compromise everything from reaction stoichiometry to biological assay results and regulatory submissions.
This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 4-(3-Fluorobenzyl)morpholine. Moving beyond a simple recitation of protocols, we will explore the causality behind analytical choices, establish self-validating systems for trustworthy data, and compare the gold-standard techniques with modern alternatives.
The Theoretical Benchmark: Characterizing the Analyte
Before any analysis can begin, we must establish the theoretical elemental composition of 4-(3-Fluorobenzyl)morpholine. This theoretical profile is the ultimate standard against which all experimental data are compared.
The first step is to confirm the molecular formula and weight. Based on its structure—a morpholine ring linked via a methylene bridge to a benzene ring substituted with fluorine at the 3-position—the molecular formula is determined to be C₁₁H₁₄FNO .[1]
From this formula, we can calculate the precise molecular weight and the theoretical mass percentage of each element.[2] This calculation is the first critical step in our self-validating system.
| Property | Value |
| Molecular Formula | C₁₁H₁₄FNO |
| Molecular Weight | 195.23 g/mol [1] |
| Theoretical % Carbon (C) | 67.67% |
| Theoretical % Hydrogen (H) | 7.23% |
| Theoretical % Fluorine (F) | 9.73% |
| Theoretical % Nitrogen (N) | 7.17% |
| Theoretical % Oxygen (O) | 8.20% |
| Total | 100.00% |
Table 1: Theoretical Elemental Composition of 4-(3-Fluorobenzyl)morpholine.
Any validated elemental analysis should yield results that closely match these theoretical percentages within a defined margin of error, typically ±0.4% for each element.
The Gold Standard: Multi-Element Combustion Analysis
The most established and widely accepted method for determining carbon, hydrogen, and nitrogen in organic compounds is high-temperature combustion analysis. Oxygen is typically determined by a similar but distinct pyrolysis method. The presence of fluorine, a halogen, necessitates a specialized approach, often involving a separate, dedicated technique.
Principle of CHN and Oxygen Analysis
For Carbon, Hydrogen, and Nitrogen (CHN): The sample is weighed precisely and combusted in a furnace at high temperatures (typically ≥950°C) in a pure oxygen environment. This process quantitatively converts the elements into simple, stable gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Dinitrogen Gas (N₂)
These gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD).
For Oxygen (O): Direct oxygen determination is performed via pyrolysis. The sample is heated in a furnace in an inert gas stream (e.g., helium). The oxygen is converted to carbon monoxide (CO), which is then separated and detected.
The Halogen Challenge: Fluorine Determination
Determining the fluorine content is more complex. Covalently bonded fluorine is not readily measured by standard CHN detectors. The analytical workflow must first liberate the fluorine as an ion (F⁻) which can then be quantified. The premier modern technique for this is Combustion Ion Chromatography (CIC) .[3][4]
Principle of Combustion Ion Chromatography (CIC): CIC is a powerful, automated technique that seamlessly integrates sample combustion with ion chromatography.[5][6] The process involves:
-
Oxidative Pyrohydrolysis: The sample is combusted in a stream of argon, oxygen, and water vapor at high temperatures (approx. 1000°C).[7] This quantitatively converts the fluorine into hydrogen fluoride (HF) gas.
-
Absorption: The resultant gases are transferred to an absorption module, where the HF gas is trapped in an aqueous solution, converting it entirely to fluoride ions (F⁻).
-
Quantification by IC: This fluoride-containing solution is then automatically injected into an ion chromatograph. The fluoride ions are separated from other potential interfering ions on a specialized column and quantified using a conductivity detector.
The primary advantage of CIC is its ability to provide a direct, sensitive, and accurate quantification of individual halogens from a complex organic matrix.[3] This method is detailed in standards such as ASTM D7359, which outlines its application for determining fluorine, chlorine, and sulfur in various matrices.[8][9]
Comparison of Analytical Methodologies
| Feature | Combustion CHN/O Analysis | Combustion Ion Chromatography (CIC) for Fluorine |
| Principle | High-temperature oxidation (CHN) or pyrolysis (O); GC separation; TCD detection. | Oxidative pyrohydrolysis; Gas absorption; Ion chromatography with conductivity detection. |
| Analytes | C, H, N, S (common); O (separate run). | F, Cl, Br, I, S (simultaneously). |
| Advantages | Highly accurate and precise for CHN; well-established methodology; robust instrumentation. | High sensitivity and specificity for halogens; fully automated; can overcome matrix interferences.[6] |
| Limitations | Cannot directly determine halogens like fluorine; requires separate run for oxygen. | Requires specialized instrumentation combining a combustion furnace with an IC system. |
| Applicable Standards | Principles aligned with ASTM D5291. | ASTM D7359.[8][9] |
Table 2: Comparison of Primary Analytical Techniques.
Establishing Trustworthiness: Calibration and Validation
Every protocol must be a self-validating system. This is achieved through meticulous calibration using primary standards and verification with Certified Reference Materials (CRMs). The choice of standards is critical for ensuring the traceability and accuracy of the results.
Causality of Standard Selection: We don't just use any pure compound. Ideal standards are non-hygroscopic, stable, have a high molecular weight, and possess a well-documented purity traceable to a national metrology institute like the National Institute of Standards and Technology (NIST).
| Element(s) | Recommended Standard | Rationale |
| C, H, N | Acetanilide, Atropine | High purity, stable, well-characterized CHN content. |
| Oxygen | Benzoic Acid, BBOT | Known, high oxygen content; stable and non-hygroscopic. |
| Fluorine | NIST SRM 3183 Fluoride Standard[10] | A certified aqueous fluoride standard solution for direct calibration of the Ion Chromatograph, ensuring traceability to NIST. |
| Method Validation | NIST SRM 1957[11] | While not an exact match, using a well-characterized organic CRM with certified or reference values for various elements (including organofluorines) helps validate the entire method, from combustion to detection.[11] |
Table 3: Recommended Calibration and Verification Standards.
Experimental Protocols & Workflows
The following diagrams and protocols outline a robust workflow for the complete elemental analysis of a new batch of 4-(3-Fluorobenzyl)morpholine.
Overall Analytical Workflow
Caption: Overall workflow for elemental analysis.
Detailed Combustion Ion Chromatography (CIC) Workflow
Caption: Detailed workflow for Fluorine analysis by CIC.
Protocol: Determination of F by Combustion Ion Chromatography
Objective: To accurately quantify the mass percentage of Fluorine (F) in a sample of 4-(3-Fluorobenzyl)morpholine. This protocol is based on the principles outlined in ASTM D7359.[8]
Instrumentation:
-
Combustion Module coupled with an Absorption Module (e.g., Trace Elemental Instruments)
-
Ion Chromatography System with a conductivity detector (e.g., Metrohm, Thermo Scientific)
-
Analytical Balance (readable to 0.001 mg)
Materials:
-
4-(3-Fluorobenzyl)morpholine sample
-
Reagent Water (≥18 MΩ·cm)
-
NIST SRM 3183 Fluoride Standard for IC Calibration[10]
-
Argon and Oxygen (High Purity)
-
Sample boats (quartz or ceramic)
Procedure:
-
System Preparation & Calibration:
-
Prepare a series of aqueous calibration standards from the NIST SRM 3183 stock solution. A typical range might be 0.1 to 5.0 mg/L F⁻.
-
Run the calibration standards on the IC to generate a calibration curve. The correlation coefficient (r²) must be ≥0.999.
-
Condition the combustion system by running blank boats until a stable, low baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the 4-(3-Fluorobenzyl)morpholine sample directly into a combustion boat. Record the weight precisely.
-
-
Combustion and Analysis:
-
Place the sample boat into the autosampler of the combustion unit.
-
Initiate the analysis sequence. The system will automatically perform the following steps:
-
Introduce the sample into the furnace heated to ~1000°C.
-
Combust the sample in a programmed flow of Ar, O₂, and H₂O vapor.
-
Transfer the resulting gases to the absorption module, trapping the generated HF in the absorption solution.
-
Inject a defined volume of the absorption solution into the pre-calibrated IC system.
-
Quantify the fluoride peak against the calibration curve.
-
-
-
Data Calculation:
-
The instrument software will calculate the concentration of fluoride in the absorption solution.
-
Using the known volume of the absorption solution and the initial sample weight, the software calculates the final mass percentage of fluorine in the solid sample.
Formula:
%F = ( [F⁻] in µg/mL × Volume of absorption solution in mL ) / ( Sample weight in µg ) × 100
-
-
System Validation:
-
Analyze a known organic fluorine-containing CRM or an in-house validated quality control sample.
-
The result must fall within the certified or established acceptance range to validate the analytical run.
-
Conclusion
The elemental analysis of 4-(3-Fluorobenzyl)morpholine is a multi-faceted process that requires a combination of techniques to achieve a complete and accurate profile. While traditional combustion analysis remains the gold standard for carbon, hydrogen, and nitrogen, the presence of fluorine demands a more specialized approach. Combustion Ion Chromatography (CIC) stands out as the superior technique for halogen determination, offering high sensitivity, specificity, and automation.
For any laboratory engaged in the synthesis and analysis of novel compounds, establishing robust, self-validating analytical systems is not merely good practice—it is essential for scientific integrity. By employing traceable standards from authoritative sources like NIST, adhering to established methods like those from ASTM, and understanding the chemistry behind the chosen techniques, researchers can ensure that their elemental analysis data is not just a set of numbers, but a reliable confirmation of molecular identity and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
